molecular formula C7H8N2O B1601337 Methyl isonicotinimidate CAS No. 35451-46-8

Methyl isonicotinimidate

Cat. No. B1601337
CAS RN: 35451-46-8
M. Wt: 136.15 g/mol
InChI Key: NJHSZWGAZDIXPZ-UHFFFAOYSA-N
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Description

“Methyl isonicotinimidate” is a compound used as a semiochemical . It is also known as 4-pyridine carboxylic acid and isonicotinic acid methyl ester . It is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .


Synthesis Analysis

The synthesis of isonicotinamide derivatives involves quaternization reactions of isonicotinamide with methyl iodide and differently substituted 2-bromoacetophenones . This process is facilitated by microwave irradiation, which avoids standard heating and column chromatography, resulting in high yields and shorter reaction times .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isonicotinamide derivatives include the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides . This reaction is facilitated by ultrasound irradiation, which enables the utilization of mechanical and thermal energy for chemical reactions without significantly modifying the reaction medium .


Physical And Chemical Properties Analysis

Methyl isonicotinimidate is an orange/brown compound with a melting point of 16.1°C and a boiling point of 208.0°C . It is classified as toxic and is used in laboratory chemicals and the manufacture of chemical compounds .

Scientific Research Applications

Pest Management

Methyl isonicotinate, a variant of Methyl Isonicotinimidate, has been extensively researched for its applications in pest management, particularly for thrips. It acts as a non-pheromone semiochemical, showing promise in various strategies such as enhanced monitoring, mass trapping, lure and kill, and as a behavioral synergist in combination with insecticides. This compound has been effective against multiple thrips species, including major virus vectors like western flower thrips and onion thrips (Teulon et al., 2017). Additionally, its use in products like LUREM-TR and FROC in Europe and plans for its release in Australasia highlight its growing significance in integrated pest management (Teulon et al., 2011).

Antifungal Applications

Research into the antifungal properties of related compounds like omega-bromoacetoacetanilide isonicotinylhydrazone, a derivative of isonicotinic acid hydrazide, has revealed significant activity against pathogenic fungal strains. This suggests potential therapeutic applications in treating fungal infections (Deepa & Aravindakshan, 2004).

Antibacterial and Antitubercular Potential

Isonicotinic acid hydrazide, commonly known as isoniazid, derived from isonicotinic acid, has been a key antibacterial agent in tuberculosis treatment. Its interaction with microbial cell walls and ability to form Schiff’s bases, leading to potential antitubercular properties, underscores the importance of such derivatives in medical research and applications (Seydel et al., 1976).

Agricultural Applications

The use of related compounds in agriculture, such as for biofumigation, has been explored. Biofumigation involves the use of Brassica green manures releasing isothiocyanates, similar to methyl isothiocyanate, which is an alternative to methyl bromide. This approach shows potential in managing soilborne pests and diseases in cropping systems (Matthiessen & Kirkegaard, 2006).

Epigenetic and Genetic Research

Methyl isonicotinate and related compounds have been used in epigenetic and genetic studies. For instance, studies have explored the role of methylated DNA sequences as cancer biomarkers, indicating the broader application of methylated compounds in biomedical research (Kagan et al., 2007).

Safety And Hazards

Methyl isonicotinimidate is classified as having acute toxicity when ingested (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is used as a laboratory chemical and in the manufacture of chemical compounds .

Future Directions

While there is limited information on the future directions of methyl isonicotinimidate, it is used for pharmaceutical testing . Its role as a semiochemical suggests potential applications in pest management .

properties

IUPAC Name

methyl pyridine-4-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHSZWGAZDIXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480975
Record name Methyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isonicotinimidate

CAS RN

35451-46-8
Record name Methyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Zoltobrocki, JC Kim, BV Plapp - Biochemistry, 1974 - ACS Publications
… Methyl Isonicotinimidate. 4-Cyanopyridine (26 g, … The yellowish liquid crystallized after 36 hr at —16 to give 17 g (50%) of methyl isonicotinimidate: mp 48-50; ir 1653 cm"1 (C=NH); nmr …
Number of citations: 48 pubs.acs.org
BV Plapp, H Eklund, TA Jones, CI Brändén - Journal of Biological …, 1983 - Elsevier
Amidination of most of the amino groups of horse liver alcohol dehydrogenase with methyl isonicotinimidate increases the activity of the enzyme about 10-fold and yields a protein that …
Number of citations: 42 www.sciencedirect.com
BV Plapp, DC Sogin, RT Dworschack, DP Bohlken… - Biochemistry, 1986 - ACS Publications
… Methyl isonicotinimidate and methyl picolinimidate were prepared previously (Zoltobrocki et al., 1974). Crystalline horse liver alcohol dehydrogenase was obtained from Boehringer or …
Number of citations: 36 pubs.acs.org
JA Garduno, JJ Garcı́a - ACS Catalysis, 2015 - ACS Publications
… (10) In the case of N-heterocyclic nitriles, only methyl isonicotinimidate and methyl picolinimidate have been successfully prepared from methanol in a zeolite-mediated system in the …
Number of citations: 24 pubs.acs.org
BH Shilton, DJ Walton - Journal of Biological Chemistry, 1991 - Elsevier
Sites of in vivo glycation of human and horse liver alcohol dehydrogenase were identified by cleavage of the borotritide-treated enzyme with trypsin, followed by gas-phase sequencing …
Number of citations: 88 www.sciencedirect.com
BV Plapp, E Zeppezauer, CI Brändén - Journal of molecular biology, 1978 - Elsevier
Most of the amino groups of horse liver alcohol dehydrogenase were isonicotinimidylated with an imidoester. The enzyme activity increased about 17-fold. The modified protein …
Number of citations: 7 www.sciencedirect.com
RT Dworschack - 1976 - search.proquest.com
… Isonicotinimidylated, picolinimidylated and 4-hydroxybutyrimidylated enzymes were prepared by incubating the enzyme in 0.2 M methyl isonicotinimidate for 12 hours, 0.1 M methyl …
Number of citations: 2 search.proquest.com
XR Liu, MM Zhang, ML Gross - Chemical reviews, 2020 - ACS Publications
Proteins adopt different higher-order structures (HOS) to enable their unique biological functions. Understanding the complexities of protein higher-order structures and dynamics …
Number of citations: 160 pubs.acs.org
SY Li, TJ Zhang, QX Wu, KM Olounfeh… - Medicinal …, 2020 - ingentaconnect.com
Background: Topiroxostat is an excellent xanthine oxidase (XO) inhibitor, possessing a specific 3,5-diaryl-1,2,4-triazole framework. Objective: The present work was aimed to investigate …
Number of citations: 12 www.ingentaconnect.com
BV Plapp - Alcohol and Aldehyde Metabolizing Systems, 1974 - Academic Press
Number of citations: 2

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